
Farnesyl thiopyrophosphate
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Overview
Description
Farnesyl thiopyrophosphate is a synthetic organic compound belonging to the class of sesquiterpenoids. It is structurally similar to farnesyl pyrophosphate, with the key difference being the presence of a sulfur atom in place of an oxygen atom in the pyrophosphate group. This compound plays a significant role in various biochemical pathways, particularly in the synthesis of terpenoids and sterols .
Preparation Methods
Synthetic Routes and Reaction Conditions
Farnesyl thiopyrophosphate can be synthesized through a multi-step process involving the condensation of dimethylallyl pyrophosphate with isopentenyl pyrophosphate to form geranyl pyrophosphate. This intermediate then undergoes further condensation with another molecule of isopentenyl pyrophosphate to yield farnesyl pyrophosphate. The final step involves the substitution of an oxygen atom with a sulfur atom to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
Enzymatic Interactions and Inhibition
FSPP interacts with enzymes in terpenoid biosynthesis and signaling pathways:
- TRPM2 Channel Activation : FPP activates TRPM2 cation channels via extracellular calcium influx. FSPP retains partial activity but requires higher concentrations (≥50 μM) to induce cytotoxicity, suggesting reduced binding affinity (Fig. 2C in ).
- FPPS Inhibition : Farnesyl pyrophosphate synthase (FPPS), which catalyzes FPP synthesis, is inhibited by bisphosphonates through Mg²⁺-mediated interactions with its pyrophosphate-binding pocket. FSPP’s thiopyrophosphate group may mimic this interaction but with lower efficacy due to altered charge distribution (Figs. 3E, 8C in ).
Table 2: Enzymatic Effects of FSPP vs. FPP
Parameter | FSPP | FPP | Reference |
---|---|---|---|
TRPM2 Activation | Partial (≥50 μM) | Full (≤10 μM) | |
Cytotoxicity (IC₅₀) | ~100 μM (HeLa cells) | ~10 μM (HeLa cells) | |
FPPS Binding Affinity | Not directly measured | K<sub>d</sub> = 5–6 μM |
Mechanistic Insights from Structural Analysis
The thiopyrophosphate group alters FSPP’s electronic and steric properties:
- Charge Distribution : The sulfur atom in FSPP reduces the negative charge density compared to FPP’s pyrophosphate, weakening interactions with cationic residues (e.g., Lys57, Arg60 in FPPS; Fig. 3E in ).
- Hydrophobic Interactions : The isoprenoid tail of FSPP maintains hydrophobic contacts with enzyme pockets, but the thiopyrophosphate head disrupts Mg²⁺ coordination critical for catalysis (Fig. 8B in ).
Biological Implications
- Antimicrobial Potential : Bisphosphonate analogs of FPP inhibit FPPS in pathogens (e.g., Mycobacterium tuberculosis). FSPP’s reduced efficacy limits therapeutic use but provides a scaffold for developing thiopyrophosphate-based inhibitors .
- Cell Signaling : FSPP’s partial agonism of TRPM2 suggests a role in modulating calcium-dependent pathways under oxidative stress, albeit less potently than FPP .
Scientific Research Applications
Farnesyl thiopyrophosphate has a wide range of scientific research applications, including:
Mechanism of Action
Farnesyl thiopyrophosphate exerts its effects by acting as a substrate for various enzymes in the mevalonate pathway. It is involved in the synthesis of farnesylated proteins, which play a role in cell signaling and regulation. The compound targets enzymes such as geranylgeranyl pyrophosphate synthase and mevalonate kinase, influencing the production of downstream metabolites .
Comparison with Similar Compounds
Similar Compounds
Farnesyl pyrophosphate: Similar in structure but lacks the sulfur atom present in farnesyl thiopyrophosphate.
Geranyl pyrophosphate: An intermediate in the synthesis of this compound, with a shorter carbon chain.
Geranylgeranyl pyrophosphate: A related compound with a longer carbon chain, involved in similar biochemical pathways.
Uniqueness
This compound is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity compared to its oxygen-containing counterparts. This uniqueness makes it valuable in specific biochemical and industrial applications .
Properties
CAS No. |
106153-12-2 |
---|---|
Molecular Formula |
C15H28O6P2S |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
phosphonooxy-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylphosphinic acid |
InChI |
InChI=1S/C15H28O6P2S/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-24-23(19,20)21-22(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+ |
InChI Key |
MYMLCRQRXFRQGP-YFVJMOTDSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCSP(=O)(O)OP(=O)(O)O)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CSP(=O)(O)OP(=O)(O)O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSP(=O)(O)OP(=O)(O)O)C)C)C |
Synonyms |
farnesyl thiodiphosphate farnesyl thiopyrophosphate FsPP cpd |
Origin of Product |
United States |
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